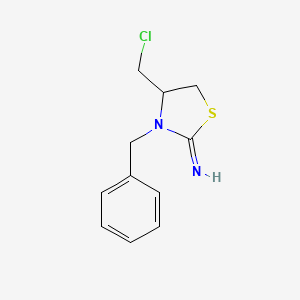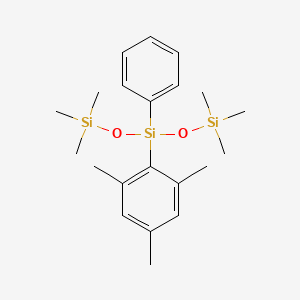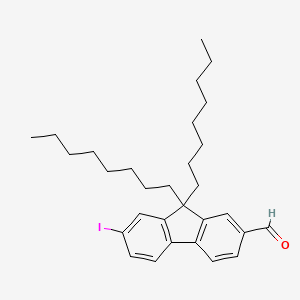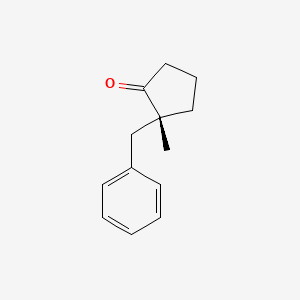
Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- is an organic compound with the molecular formula C13H16O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with a suitable benzylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of the benzylating agent to form the desired product.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques such as distillation and chromatography ensures the isolation of the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products.
Mécanisme D'action
The mechanism of action of Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the ketone group and the benzyl substituent. These functional groups can participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- can be compared with other similar compounds such as:
Cyclopentanone: Lacks the methyl and benzyl substituents, making it less complex and less reactive.
2-Methylcyclopentanone: Contains a methyl group but lacks the benzyl substituent, resulting in different reactivity and applications.
2-Phenylcyclopentanone: Contains a phenyl group but lacks the methyl substituent, leading to variations in chemical behavior.
Propriétés
Numéro CAS |
831170-19-5 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
(2R)-2-benzyl-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C13H16O/c1-13(9-5-8-12(13)14)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3/t13-/m1/s1 |
Clé InChI |
NHGVUGDAXXKYON-CYBMUJFWSA-N |
SMILES isomérique |
C[C@@]1(CCCC1=O)CC2=CC=CC=C2 |
SMILES canonique |
CC1(CCCC1=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


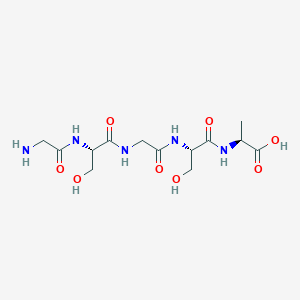


![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)


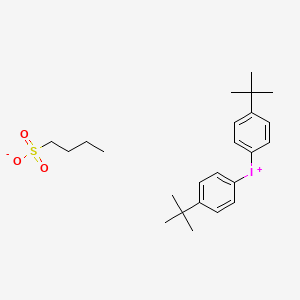

![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
